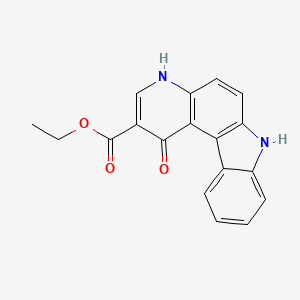
Octyl carbonazidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl carbonazidate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. It is primarily known for its role in facilitating certain types of chemical reactions, particularly those involving nitrene transfer and cyclization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octyl carbonazidate can be synthesized through a series of chemical reactions involving the introduction of an azide group into an octyl chain. One common method involves the reaction of octyl alcohol with a chlorinating agent to form octyl chloride, which is then reacted with sodium azide to produce octyl azide. The final step involves the reaction of octyl azide with a carbonyl compound to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl carbonazidate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Octyl carbonazidate has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of octyl carbonazidate involves its ability to act as a nitrene donor in chemical reactions. The compound undergoes intramolecular nitrene C−H insertion reactions, facilitated by catalysts such as cytochrome P450 enzymes. This process involves the abstraction of a hydrogen atom followed by radical recombination, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl carbonazidate
- Allyl carbonazidate
- Silyl alkynyl carbonazidate
Uniqueness
Octyl carbonazidate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic interactions and specific steric effects .
Propriétés
Numéro CAS |
113402-57-6 |
|---|---|
Formule moléculaire |
C9H17N3O2 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
octyl N-diazocarbamate |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-4-5-6-7-8-14-9(13)11-12-10/h2-8H2,1H3 |
Clé InChI |
KSIOIJHNENBTOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
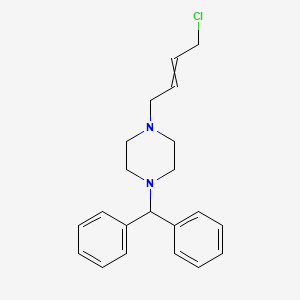

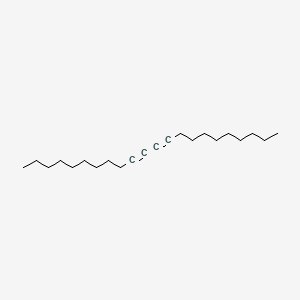
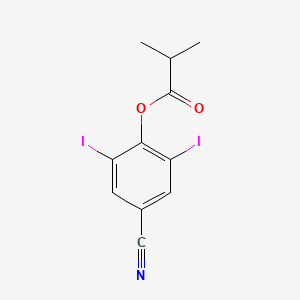
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
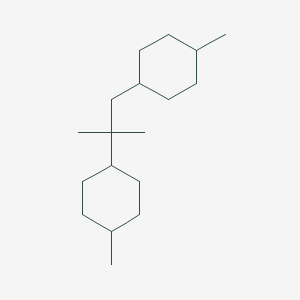
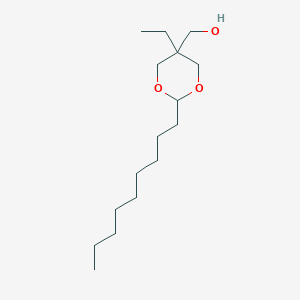
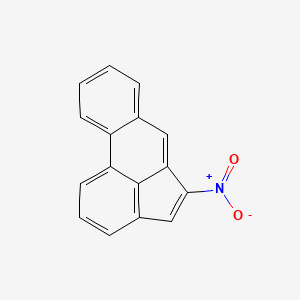
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
